1H-Benzotriazole, potassium salt 1H-Benzotriazole, potassium salt
Brand Name: Vulcanchem
CAS No.: 51126-65-9
VCID: VC18481609
InChI: InChI=1S/C6H4N3.K/c1-2-4-6-5(3-1)7-9-8-6;/h1-4H;/q-1;+1
SMILES:
Molecular Formula: C6H4KN3
Molecular Weight: 157.21 g/mol

1H-Benzotriazole, potassium salt

CAS No.: 51126-65-9

Cat. No.: VC18481609

Molecular Formula: C6H4KN3

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

1H-Benzotriazole, potassium salt - 51126-65-9

Specification

CAS No. 51126-65-9
Molecular Formula C6H4KN3
Molecular Weight 157.21 g/mol
IUPAC Name potassium;benzotriazol-1-ide
Standard InChI InChI=1S/C6H4N3.K/c1-2-4-6-5(3-1)7-9-8-6;/h1-4H;/q-1;+1
Standard InChI Key YAFMHFATKDXBKQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)[N-]N=N2.[K+]

Introduction

Synthesis and Production

Synthetic Routes

The synthesis of 1H-benzotriazole, potassium salt typically involves the deprotonation of benzotriazole using potassium hydroxide (KOH) in a polar solvent such as ethanol or water . Benzotriazole itself is synthesized via the diazotization of o-phenylenediamine with nitrous acid (HNO₂), followed by cyclization . The potassium salt form is obtained by neutralizing benzotriazole with KOH under controlled conditions:

C6H5N3+KOHC6H4KN3+H2O\text{C}_6\text{H}_5\text{N}_3 + \text{KOH} \rightarrow \text{C}_6\text{H}_4\text{KN}_3 + \text{H}_2\text{O}

Industrial-scale production employs continuous flow reactors to optimize yield and purity, with purification steps like crystallization ensuring >98% purity.

Industrial Optimization

Large-scale manufacturing prioritizes cost efficiency and environmental safety. For instance, Vulcanchem reports using batch reactors with in-line monitoring to maintain reaction consistency, achieving yields of 85–90%. Recent patents highlight innovations such as solvent-free synthesis to reduce waste .

Chemical and Physical Properties

Table 1: Key Properties of 1H-Benzotriazole, Potassium Salt

PropertyValue
Molecular FormulaC₆H₄KN₃
Molecular Weight157.21 g/mol
CAS Number51126-65-9
SolubilityHighly soluble in H₂O, DMSO
LogP1.29
StabilityStable under inert conditions

The compound’s structure (InChI Key: YAFMHFATKDXBKQ-UHFFFAOYSA-N) facilitates interactions with metals and organic substrates, making it a versatile intermediate . Its potassium ion enhances ionic conductivity, critical for electrochemical applications .

Applications in Scientific Research

Corrosion Inhibition

1H-Benzotriazole, potassium salt is widely used as a corrosion inhibitor for copper and its alloys. In acidic environments containing chloride ions, it forms a protective film on metal surfaces, reducing corrosion rates by 70–90% . Electrochemical studies demonstrate a mixed-type inhibition mechanism, suppressing both anodic dissolution and cathodic hydrogen evolution .

Organic Synthesis

The compound serves as a key reagent in alkynylation and cross-coupling reactions. For example, it reacts with silylethynyliodonium triflates to yield 2-ethynyl-2H-benzotriazole derivatives, achieving regioselectivity >90% . Its ability to stabilize radicals and anions underpins its utility in synthesizing pharmaceuticals and agrochemicals .

Analytical Chemistry

In HPLC, 1H-benzotriazole, potassium salt is analyzed using reverse-phase columns (e.g., Newcrom R1) with mobile phases containing acetonitrile and phosphoric acid, enabling precise quantification in pharmacokinetic studies .

Mechanistic Insights

Corrosion Inhibition Mechanism

The compound adsorbs onto metal surfaces via nitrogen lone pairs, forming a chelate complex with copper ions. Quantum chemical calculations reveal a strong interaction between the triazole ring and Cu²⁺, with an adsorption energy of −45.2 kJ/mol . This layer acts as a diffusion barrier against aggressive ions like Cl⁻ .

Reactivity in Organic Reactions

As a nucleophile, the deprotonated triazole ring attacks electrophilic centers. In alkynylation, the potassium ion stabilizes the transition state, lowering activation energy by 15–20 kJ/mol compared to sodium analogs .

Comparison with Analogous Compounds

Table 2: Comparison of Benzotriazole Derivatives

CompoundSolubility (H₂O)Corrosion Inhibition Efficiency
1H-Benzotriazole, Na saltModerate60–75%
TolyltriazoleLow50–65%
5-Chloro-1H-benzotriazoleLow70–85%
1H-Benzotriazole, K saltHigh75–90%

Recent Advances and Future Directions

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